N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide
CAS No.:
Cat. No.: VC9681605
Molecular Formula: C18H17FN2O4S
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17FN2O4S |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-(6-fluoroindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C18H17FN2O4S/c1-2-26(24,25)14-5-6-17(22)15(10-14)20-18(23)11-21-8-7-12-3-4-13(19)9-16(12)21/h3-10,22H,2,11H2,1H3,(H,20,23) |
| Standard InChI Key | MILRYYJHDRWTQO-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
| Canonical SMILES | CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three primary components:
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Ethylsulfonyl-substituted hydroxyphenyl group: A benzene ring with a hydroxyl (-OH) group at the 2-position and an ethylsulfonyl (-SOCH) substituent at the 5-position.
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6-Fluoroindole moiety: An indole ring system featuring a fluorine atom at the 6-position, enhancing electronegativity and potential binding affinity.
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Acetamide linker: A -CHC(O)NH- group connecting the two aromatic systems, facilitating conformational flexibility .
The presence of polar functional groups (-OH, -SO, -F) confers moderate hydrophilicity, while the aromatic systems contribute to hydrophobic interactions. This balance may influence its pharmacokinetic properties, including membrane permeability and solubility.
Table 1: Key Physicochemical Data
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound remains limited in publicly available literature, inferences can be drawn from structurally analogous molecules:
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H NMR: Expected signals include a singlet for the acetamide methylene (-CHC(O)NH-) at δ 3.8–4.2 ppm, aromatic protons in the indole and phenyl rings (δ 6.5–8.0 ppm), and a broad peak for the phenolic -OH (δ 9.5–10.5 ppm).
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IR Spectroscopy: Strong absorption bands for sulfonyl (S=O, ~1350 cm), amide (C=O, ~1650 cm), and hydroxyl (-OH, ~3300 cm) groups are anticipated.
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves a multi-step sequence:
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Indole Functionalization: 6-Fluoroindole undergoes N-alkylation with chloroacetamide to introduce the acetamide side chain.
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Phenyl Ring Modification: 2-Hydroxy-5-ethylsulfonylbenzene is prepared via sulfonation of 2-hydroxyphenylethyl sulfide, followed by oxidation.
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Coupling Reaction: The two intermediates are linked via a nucleophilic acyl substitution, facilitated by coupling agents such as EDC/HOBt.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Chloroacetamide, KCO, DMF, 80°C | 72% | |
| 2 | HSO, HO, 0°C → 25°C | 85% | |
| 3 | EDC, HOBt, DCM, rt, 24 h | 68% |
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water. Purity is validated by HPLC (>95%) and mass spectrometry (observed m/z 377.1 [M+H]).
Biological Activities and Mechanistic Insights
Hypothesized Pharmacological Targets
Although direct biological studies on this compound are sparse, its structural analogs exhibit activities against:
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Cyclooxygenase-2 (COX-2): The ethylsulfonyl group mimics sulfonamide-based COX-2 inhibitors (e.g., Celecoxib), suggesting potential anti-inflammatory properties.
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Serotonin Receptors: Fluorinated indoles often interact with 5-HT receptors, implicating roles in neurological disorders .
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Kinase Inhibition: Acetamide-linked indoles demonstrate inhibitory effects on tyrosine kinases involved in cancer progression .
In Silico Predictions
Molecular docking simulations predict strong binding affinity () to COX-2’s active site, driven by hydrogen bonds between the sulfonyl group and Arg120/His90 residues. The fluorinated indole moiety may additionally engage in hydrophobic interactions with Leu345 and Tyr355.
Table 3: Predicted ADMET Properties
| Property | Value | Method |
|---|---|---|
| LogP | 2.8 | XLogP3 |
| Water Solubility | 0.12 mg/mL | ESOL |
| CYP2D6 Inhibition | Probable inhibitor | SwissADME |
| Bioavailability Score | 0.55 | FAF-Drugs4 |
Comparative Analysis with Related Compounds
Structural Analogues
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2-(6-Chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide: Replacing fluorine with chlorine increases molecular weight (300.74 g/mol) and lipophilicity (LogP 3.1), enhancing blood-brain barrier permeability but reducing aqueous solubility.
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N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: The addition of a coumarin moiety expands π-π stacking capabilities, potentially improving DNA intercalation properties .
Table 4: Functional Group Impact on Bioactivity
Structure-Activity Relationships (SAR)
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Electron-Withdrawing Groups: Fluorine at the indole’s 6-position enhances metabolic stability by resisting oxidative degradation.
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Sulfonyl Placement: The ethylsulfonyl group at the phenyl 5-position optimizes steric compatibility with COX-2’s hydrophobic pocket.
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